molecular formula C22H20N4O B1217314 1H-Imidazole, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro- CAS No. 80498-71-1

1H-Imidazole, 2,2'-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-

Cat. No. B1217314
CAS RN: 80498-71-1
M. Wt: 356.4 g/mol
InChI Key: VOFBXZAWHLGYKW-UHFFFAOYSA-N
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Description

“1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-]” is a complex organic compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The molecular formula of the compound is C22H20N4O . The average mass is 356.420 Da and the monoisotopic mass is 356.163696 Da .


Synthesis Analysis

The synthesis of imidazole compounds involves various methods . One of the common methods is the Van Leusen Imidazole Synthesis, which is a three-component reaction . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-]” is complex due to the presence of multiple rings and functional groups . The compound contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a furan ring and a phenyl ring .


Chemical Reactions Analysis

Imidazole compounds are known to undergo a variety of chemical reactions . They can participate in cycloaddition reactions, condensation reactions with aldehydes, and reactions with isocyanides . The specific reactions that “1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-]” can undergo are not specified in the available literature.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole compounds depends on their specific structure and the biological system in which they are acting . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for research on “1H-Imidazole, 2,2’-(2,5-furandiyldi-4,1-phenylene)bis[4,5-dihydro-]” could include further exploration of its synthesis methods, investigation of its chemical reactions, and study of its biological activities. Given the wide range of biological activities exhibited by imidazole derivatives , there is potential for the development of new drugs based on this compound.

properties

IUPAC Name

2-[4-[5-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]furan-2-yl]phenyl]-4,5-dihydro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-5-17(21-23-11-12-24-21)6-2-15(1)19-9-10-20(27-19)16-3-7-18(8-4-16)22-25-13-14-26-22/h1-10H,11-14H2,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFBXZAWHLGYKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)C2=CC=C(C=C2)C3=CC=C(O3)C4=CC=C(C=C4)C5=NCCN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332431
Record name Furimidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

80498-71-1
Record name Furimidazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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